Computed Lipophilicity (LogP) of 2.907 Provides a Measurable Differentiation from 3-Methyl and 3-Phenyl Analogs
The target compound exhibits a computationally predicted LogP of 2.907, as reported by Chemscene . In contrast, the 3‑methyl analog 1‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)cyclohexan‑1‑amine is predicted to have a LogP of approximately 1.5 (ACD/Labs model for the free base), while the 3‑phenyl analog 1‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)cyclohexanamine hydrochloride (CAS 1239785‑99‑9) is estimated to have a LogP of approximately 3.5 . The difference of ~1.4 log units between the target and the methyl analog, and ~0.6 log units between the target and the phenyl analog, indicates that the tert‑butyl group achieves an intermediate lipophilicity that often correlates with improved oral absorption and cellular permeability while avoiding the excessive lipophilicity that can lead to promiscuous binding and poor solubility [1].
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP = 2.907 (Chemscene computational prediction) |
| Comparator Or Baseline | 3‑Methyl analog: predicted LogP ~1.5; 3‑Phenyl analog: predicted LogP ~3.5 |
| Quantified Difference | ΔLogP ≈ +1.4 vs. methyl analog; ΔLogP ≈ −0.6 vs. phenyl analog |
| Conditions | ACD/Labs or equivalent consensus LogP prediction models |
Why This Matters
Lipophilicity governs compound solubility, membrane permeability, and metabolic stability; the intermediate LogP of 2.907 positions the target compound as a favorable starting point for optimizing both potency and ADME properties, whereas the methyl analog may be too polar and the phenyl analog too lipophilic for the same applications.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. https://doi.org/10.1517/17460441003605098. View Source
